4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-, universally known as N-methylsphingosine (NMS) or Monomethyl Sphingosine (CAS: 2700-62-1), is a highly bioactive, monomethylated sphingoid base. Structurally, it features a secondary amine at the C2 position, distinguishing it from the primary amine of canonical sphingosine and the tertiary amine of N,N-dimethylsphingosine (DMS). This specific methylation state fundamentally alters its basicity, hydrogen-bonding capacity, and enzymatic binding affinity [1]. In procurement and material selection, NMS is primarily sourced as a specialized precursor for synthesizing N-methyl-ceramides, as a potent inhibitor of lipid kinases, and as a critical exact-mass internal standard for high-resolution LC-MS/MS sphingolipidomics.
Substituting N-methylsphingosine (NMS) with standard sphingosine (SPH) or N,N-dimethylsphingosine (DMS) fails due to divergent metabolic and enzymatic processing. SPH is rapidly phosphorylated by sphingosine kinase (SphK) into sphingosine-1-phosphate (S1P), driving pro-survival signaling, whereas NMS acts as a competitive inhibitor of this pathway [2]. More critically for procurement, while both NMS and DMS inhibit SphK, DMS possesses a tertiary amine and cannot undergo standard acylation. NMS, retaining a secondary amine, is a direct substrate for Ceramide Synthase (CerS) and is efficiently converted into N-methyl-ceramides [1]. Buyers attempting to study downstream N-methylated ceramide pathways will face total experimental failure if they substitute NMS with DMS.
N-methylsphingosine (NMS) retains a secondary amine that serves as a viable substrate for Ceramide Synthase (CerS). When introduced to cellular systems, NMS is efficiently converted into N-methyl-ceramides (predominantly C14, C16, and C18 fatty acid conjugates). In stark contrast, N,N-dimethylsphingosine (DMS) possesses a tertiary amine that chemically and sterically blocks standard amide bond formation [1].
| Evidence Dimension | In situ metabolic conversion to ceramide analogs |
| Target Compound Data | N-methylsphingosine (NMS): Forms stable N-methyl-ceramides |
| Comparator Or Baseline | N,N-dimethylsphingosine (DMS): Fails to form ceramides |
| Quantified Difference | Binary substrate compatibility (Acylated vs. Non-acylated) |
| Conditions | Cellular assays evaluating CerS promiscuity and downstream lipidomic profiling |
Procurement of NMS is essential for researchers aiming to synthesize or track N-methyl-ceramides in vitro or in vivo, a metabolic pathway inaccessible when using DMS.
Standard sphingosine is rapidly phosphorylated by Sphingosine Kinase (SphK) to form the pro-survival signaling molecule sphingosine-1-phosphate (S1P). In contrast, NMS acts as a competitive inhibitor of both SphK and Protein Kinase C (PKC), effectively blocking these pathways without being converted into S1P [1].
| Evidence Dimension | Kinase substrate vs. inhibitor behavior |
| Target Compound Data | N-methylsphingosine: Inhibits SphK and PKC; resists S1P conversion |
| Comparator Or Baseline | Sphingosine (d18:1): Rapidly phosphorylated to S1P |
| Quantified Difference | Complete shift from pro-survival S1P generation to kinase inhibition |
| Conditions | In vitro kinase assays and cellular signal transduction models |
Buyers requiring a stable, bioactive sphingoid base that halts the S1P signaling cascade must select NMS over canonical sphingosine.
In murine multistage carcinogenesis models, topical application of N-methylsphingosine at doses of 0.05 to 0.5 µmol significantly increased cancer-free survival by inhibiting the progression to carcinoma. While standard sphingosine required higher relative dosing to achieve similar effects, low-dose NMS effectively suppressed late-stage carcinoma development [1].
| Evidence Dimension | Carcinoma inhibition efficacy |
| Target Compound Data | N-methylsphingosine: Effective at 0.05 - 0.5 µmol doses |
| Comparator Or Baseline | Untreated baseline / Standard sphingosine |
| Quantified Difference | Significant increase in cancer-free survival at low micromolar topical doses |
| Conditions | Murine DMBA/TPA two-stage skin carcinogenesis model |
For in vivo oncological studies, NMS provides a highly potent, specific intervention point for late-stage carcinoma progression.
Accurate quantification of endogenous N-methylated sphingoid bases requires the exact NMS standard. Its mass-to-charge ratio (m/z ~314.3 for [M+H]+) and chromatographic retention time differ significantly from standard sphingosine (m/z ~300.3) and DMS (m/z ~328.3), preventing isobaric overlap and ensuring precise peak integration [1].
| Evidence Dimension | Mass spectrometric identification and quantification |
| Target Compound Data | N-methylsphingosine: Exact m/z 314.3 [M+H]+ |
| Comparator Or Baseline | Sphingosine (m/z 300.3) / DMS (m/z 328.3) |
| Quantified Difference | 14 Da mass shifts per methyl group |
| Conditions | High-performance liquid chromatography-mass spectrometry (LC-MS/MS) |
Analytical laboratories must procure the exact NMS standard to avoid misidentification and ensure precise quantification of this emerging biomarker in complex biological matrices.
Because NMS retains a secondary amine, it is the required starting material for both chemical and enzymatic (CerS-mediated) synthesis of N-methyl-ceramides. DMS cannot be used for this application [1].
NMS serves as an essential exact-mass calibration standard and internal spike-in control for untargeted and targeted sphingolipidomics, allowing researchers to distinguish endogenous monomethylated species from unmethylated sphingosine and dimethylated derivatives [2].
NMS is ideal for signaling research where SphK and PKC must be inhibited without the risk of the inhibitor being converted into pro-survival sphingosine-1-phosphate (S1P), a complication inherent to using standard sphingosine [1].